![molecular formula C19H20N2OS B3000059 N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide CAS No. 900004-74-2](/img/structure/B3000059.png)
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide
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Overview
Description
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents. One common method involves the reaction of 6-methyl-2-aminobenzothiazole with benzyl bromide in the presence of a base such as potassium carbonate to form the N-benzyl derivative. This intermediate is then reacted with butyryl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme cyclooxygenase (COX), which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide is unique due to its specific structural features, such as the presence of a benzyl group and a butyramide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzothiazole derivatives.
Biological Activity
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The primary target of this compound is the cyclooxygenase (COX) enzymes. The compound inhibits these enzymes' activity, which plays a crucial role in the arachidonic acid pathway responsible for producing inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, this compound effectively reduces inflammation and associated pain responses.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to decrease the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α. The compound's inhibitory action on COX enzymes leads to a reduction in the synthesis of these inflammatory mediators, making it a potential candidate for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
A comparison of this compound with other benzothiazole derivatives highlights its unique structural features and biological activities.
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide | Benzyl group, butyramide moiety | Anti-inflammatory, COX inhibition |
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Nitro substitution on benzene ring | Anticancer, apoptosis induction |
PMX610 | Fluorine substitution on benzothiazole | Potent anticancer activity |
This table illustrates that while various benzothiazole derivatives share common biological activities, specific modifications can enhance their efficacy against particular targets or conditions.
Case Studies
Recent studies have focused on the synthesis and evaluation of novel benzothiazole derivatives. For example, a study synthesized a series of compounds that included modifications to the benzothiazole core. The findings revealed that certain derivatives exhibited promising dual-action properties—acting both as anticancer agents and anti-inflammatory drugs. This duality is particularly relevant for developing therapeutics that address both cancer progression and associated inflammatory responses .
Properties
IUPAC Name |
N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-7-18(22)21(13-15-8-5-4-6-9-15)19-20-16-11-10-14(2)12-17(16)23-19/h4-6,8-12H,3,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLPKXUKFDKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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